1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)-
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Overview
Description
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with specific substituents that may impart unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-(2,4-dichlorophenoxymethyl) group: This step may involve a nucleophilic substitution reaction where the benzimidazole core reacts with 2,4-dichlorophenoxymethyl chloride in the presence of a base.
Attachment of the 1-(4-methylbenzyl) group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzimidazole core.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1H-Benzoimidazole: The parent compound with a simpler structure.
2-(2,4-Dichlorophenyl)-1H-benzimidazole: A similar compound with a different substituent pattern.
1-(4-Methylbenzyl)-1H-benzimidazole: Another related compound with a different substitution.
Uniqueness
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(4-methylbenzyl)- is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
Properties
Molecular Formula |
C22H18Cl2N2O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H18Cl2N2O/c1-15-6-8-16(9-7-15)13-26-20-5-3-2-4-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3 |
InChI Key |
YDPWGHDSFAHCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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